8-Bromo-6-nitroimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
8-bromo-6-nitroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-6-3-5(11(12)13)4-10-2-1-9-7(6)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCACLYOLSQUCDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650053 | |
| Record name | 8-Bromo-6-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957187-28-9 | |
| Record name | 8-Bromo-6-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 8-Bromo-6-nitroimidazo[1,2-a]pyridine Starting Materials
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide array of biological activities.[1][2] The targeted synthesis of specifically substituted derivatives, such as 8-bromo-6-nitroimidazo[1,2-a]pyridine, is of significant interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthetic strategies and detailed experimental protocols for the preparation of the necessary starting materials to access this important scaffold.
Strategic Overview: Pathways to the Target Scaffold
The synthesis of this compound hinges on the construction of the fused bicyclic system from a suitably substituted 2-aminopyridine precursor. The primary and most convergent approach involves the cyclization of a 2-amino-3-bromo-5-nitropyridine with a two-carbon electrophile, typically an α-haloaldehyde or its equivalent. An alternative strategy involves the initial formation of an 8-bromoimidazo[1,2-a]pyridine followed by a regioselective nitration at the C6 position. This guide will focus on the preparation of the key starting material, 2-amino-3-bromo-5-nitropyridine, and its subsequent cyclization.
Part 1: Synthesis of the Key Precursor: 2-Amino-3-bromo-5-nitropyridine
The cornerstone of this synthesis is the preparation of the highly functionalized pyridine ring. This is best achieved through a sequential bromination and nitration of 2-aminopyridine.
Step 1.1: Bromination of 2-Aminopyridine to Afford 2-Amino-3-bromopyridine
The regioselective bromination of 2-aminopyridine at the C3 position is a critical first step. Direct bromination can lead to a mixture of products, including the undesired 5-bromo and 3,5-dibromo derivatives.[3] A controlled approach is necessary to favor the formation of the 3-bromo isomer.
Causality Behind Experimental Choices: The use of a controlled addition of bromine at low temperatures, followed by a gradual increase in temperature, helps to manage the reactivity and improve the selectivity for the C3 position. Acetic acid is employed as a solvent and also acts as a catalyst in this electrophilic substitution reaction.[4]
Experimental Protocol: Synthesis of 2-Amino-3-bromopyridine [4]
-
Dissolve 2-aminopyridine (1.0 eq.) in a suitable organic solvent such as glacial acetic acid in a three-necked flask equipped with a dropping funnel, thermometer, and a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add half of the total amount of liquid bromine (1.0-1.1 eq.) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the initial addition, allow the reaction mixture to warm to 10-20 °C and then add the remaining bromine dropwise.
-
Once the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-3-bromopyridine.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
| Parameter | Condition | Rationale |
| Brominating Agent | Liquid Bromine | Provides a direct source of electrophilic bromine. |
| Solvent | Glacial Acetic Acid | Acts as a solvent and catalyst for the reaction. |
| Temperature | 0 °C to 50-60 °C | Controlled temperature profile enhances regioselectivity. |
| Work-up | Neutralization & Extraction | Isolates the product from the acidic reaction medium. |
Step 1.2: Nitration of 2-Amino-3-bromopyridine to Yield 2-Amino-3-bromo-5-nitropyridine
The subsequent nitration of 2-amino-3-bromopyridine introduces the nitro group at the C5 position. The directing effects of the amino and bromo substituents guide the incoming electrophile to this position.
Causality Behind Experimental Choices: The use of a potent nitrating mixture, such as concentrated sulfuric and nitric acids, is necessary to overcome the deactivating effect of the pyridine ring nitrogen. The reaction is performed at low temperatures to control the exothermic nature of the nitration and to prevent side reactions.[5]
Experimental Protocol: Synthesis of 2-Amino-3-bromo-5-nitropyridine [5]
-
In a flask equipped with a stirrer and a thermometer, carefully add 2-amino-3-bromopyridine (1.0 eq.) to concentrated sulfuric acid at a temperature maintained below 20 °C.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1-1.5 eq.) and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is approximately 7-8, which will cause the product to precipitate.
-
Filter the precipitated solid, wash it thoroughly with cold water, and dry it under vacuum to obtain the crude 2-amino-3-bromo-5-nitropyridine.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield yellow needles.[5]
| Parameter | Condition | Rationale |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | A strong nitrating agent required for the deactivated pyridine ring. |
| Temperature | 0-5 °C | Controls the exothermicity and minimizes side reactions. |
| Work-up | Quenching on ice & Neutralization | Precipitates the product from the reaction mixture. |
Part 2: Cyclization to Form the Imidazo[1,2-a]pyridine Core
With the key precursor, 2-amino-3-bromo-5-nitropyridine, in hand, the final step is the construction of the imidazole ring. This is typically achieved through a condensation reaction with an α-halocarbonyl compound.
Step 2.1: Synthesis of this compound
The reaction of 2-amino-3-bromo-5-nitropyridine with an α-haloaldehyde, such as chloroacetaldehyde or bromoacetaldehyde, leads to the formation of the desired imidazo[1,2-a]pyridine ring system.
Causality Behind Experimental Choices: The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine core. The use of a base, such as sodium bicarbonate, facilitates the final dehydration step. Ethanol is a common and effective solvent for this transformation.[6]
Experimental Protocol: Synthesis of this compound (Adapted from similar syntheses[6])
-
To a solution of 2-amino-3-bromo-5-nitropyridine (1.0 eq.) in ethanol, add an aqueous solution of chloroacetaldehyde (40-50% w/w, 1.1-1.5 eq.).
-
Add a mild base, such as sodium bicarbonate (1.5-2.0 eq.), to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Add water to the residue, and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
| Parameter | Condition | Rationale |
| Electrophile | Chloroacetaldehyde | A readily available two-carbon building block for the imidazole ring. |
| Solvent | Ethanol | A suitable solvent for the reactants and facilitates the reaction. |
| Base | Sodium Bicarbonate | Promotes the final dehydration step to form the aromatic ring. |
| Temperature | Reflux | Provides the necessary energy for the cyclization and dehydration. |
Alternative Strategy: Nitration of 8-Bromoimidazo[1,2-a]pyridine
An alternative approach involves the synthesis of 8-bromoimidazo[1,2-a]pyridine first, followed by regioselective nitration.
Step 1: Synthesis of 8-Bromoimidazo[1,2-a]pyridine
This can be achieved by the cyclization of 2-amino-3-bromopyridine with chloroacetaldehyde, following a similar procedure as described in Step 2.1.
Step 2: Nitration of 8-Bromoimidazo[1,2-a]pyridine
The nitration of the pre-formed 8-bromoimidazo[1,2-a]pyridine ring system is expected to occur at the C6 position due to the directing effects of the fused ring system.
Experimental Protocol: Nitration of 8-Bromoimidazo[1,2-a]pyridine (Conceptual, based on general nitration procedures)
-
Dissolve 8-bromoimidazo[1,2-a]pyridine (1.0 eq.) in concentrated sulfuric acid at 0-5 °C.
-
Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the low temperature.
-
Stir the reaction at low temperature for a specified period, monitoring by TLC.
-
Work-up the reaction by pouring it onto ice and neutralizing with a base to precipitate the product.
-
Isolate and purify the this compound as described previously.
This alternative route may offer advantages in terms of starting material availability or overall yield, and should be considered during synthetic planning.
Characterization
The synthesized compounds should be thoroughly characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and purity of the intermediates and the final product. The chemical shifts and coupling constants of the aromatic protons are particularly informative for verifying the substitution pattern.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitro group (strong absorptions around 1530-1500 cm⁻¹ and 1370-1340 cm⁻¹) and the amino group (absorptions around 3500-3300 cm⁻¹).
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve good yields and purity. The key to a successful synthesis lies in the efficient preparation of the crucial intermediate, 2-amino-3-bromo-5-nitropyridine. This guide provides a detailed and scientifically grounded framework for researchers to approach the synthesis of this important class of molecules, enabling further exploration of their potential in drug discovery and development.
References
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Organic Syntheses, Coll. Vol. 4, p.32 (1963); Vol. 34, p.7 (1954). [Link]
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Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Science, Engineering and Technology, 4(6), 55-58.[Link]
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Theoretical Investigations of 8-Bromo-6-nitroimidazo[1,2-a]pyridine: A Computational Approach to Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This technical guide delves into a comprehensive theoretical examination of a specific, promising derivative: 8-Bromo-6-nitroimidazo[1,2-a]pyridine. We will explore its structural, electronic, and potential biological properties through advanced computational methodologies. This document serves as a roadmap for researchers, providing not only a theoretical framework for understanding this molecule but also detailed protocols for in silico analysis, from quantum chemical calculations to molecular docking simulations. Our aim is to illuminate the path from molecular design to potential therapeutic application, grounded in the principles of computational chemistry.
The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Drug Discovery
The imidazo[1,2-a]pyridine heterocyclic system is a recurring motif in a multitude of biologically active compounds.[1][2][3][4] Its rigid, planar structure and the presence of nitrogen atoms make it an ideal framework for interacting with various biological targets. This has led to the development of drugs with diverse therapeutic applications, including hypnotic agents like Zolpidem, anxiolytics such as Alpidem, and cardiotonics like Olprinone.[1] The versatility of this scaffold allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties. The introduction of substituents like halogens and nitro groups can significantly modulate the electronic and steric characteristics of the molecule, often leading to enhanced or novel biological activities.[5][6] This guide focuses on the theoretical exploration of this compound, a derivative with potential for novel therapeutic applications.
Structural Elucidation and Synthesis Pathway
While the direct synthesis of this compound is not extensively documented, a plausible synthetic route can be extrapolated from established methods for related compounds. A common approach involves the cyclization of a substituted 2-aminopyridine with an α-haloketone. For the target molecule, a potential pathway could start from the nitration and bromination of a suitable imidazo[1,2-a]pyridine precursor.
A proposed synthetic workflow is illustrated below:
Caption: Proposed synthetic pathway for this compound.
The structural confirmation of the synthesized molecule would rely on a combination of spectroscopic techniques and X-ray crystallography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide crucial information about the connectivity of atoms and the chemical environment of each proton and carbon.
-
Infrared (IR) Spectroscopy: IR analysis would help identify the characteristic vibrational frequencies of functional groups, such as the nitro group (NO₂).
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.
-
X-ray Crystallography: Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and crystal packing information.
In Silico Characterization: A Computational Deep Dive
Computational chemistry offers powerful tools to predict and understand the properties of molecules before their synthesis, saving time and resources.[7][8] In this section, we outline a theoretical workflow to characterize this compound.
Density Functional Theory (DFT) for Molecular and Electronic Insights
Density Functional Theory (DFT) is a robust quantum mechanical method for investigating the electronic structure of molecules.[7][8][9] It provides a good balance between accuracy and computational cost.
Protocol for DFT Calculations:
-
Software: Gaussian 09 or a similar quantum chemistry package.
-
Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.
-
Basis Set: 6-311++G(d,p) for all atoms to ensure a good description of the electronic distribution.
-
Geometry Optimization: The initial structure of this compound is drawn and its geometry is optimized to find the lowest energy conformation.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies).
-
Property Calculations: From the optimized geometry, various electronic properties are calculated, including:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between them indicates its chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.
-
Global Reactivity Descriptors: Parameters like electronegativity, hardness, and softness can be calculated from the HOMO and LUMO energies to further quantify reactivity.
-
A typical workflow for DFT calculations is as follows:
Caption: A streamlined workflow for DFT calculations.
Predicted Geometrical Parameters (Hypothetical):
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-Br | 1.89 | C-N-C | 108.5 |
| N-O (nitro) | 1.23 | O-N-O | 125.0 |
| C-N (nitro) | 1.48 | C-C-Br | 119.5 |
Molecular Docking: Predicting Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8][10] It is widely used in drug discovery to predict the binding affinity and mode of action of a ligand with a protein target.
Given the known antitubercular activity of some imidazo[1,2-a]pyridine derivatives, a potential target for this compound is the cytochrome bc1 complex of Mycobacterium tuberculosis.[2][11][12]
Protocol for Molecular Docking:
-
Software: AutoDock Vina or similar docking software.
-
Ligand Preparation:
-
The 3D structure of this compound is obtained from the DFT optimization.
-
Partial charges are calculated using the Gasteiger method.
-
Non-polar hydrogens are merged, and rotatable bonds are defined.
-
-
Receptor Preparation:
-
The crystal structure of the target protein (e.g., from the Protein Data Bank) is obtained.
-
Water molecules and co-crystallized ligands are removed.
-
Polar hydrogens are added, and Kollman charges are assigned.
-
-
Grid Box Generation: A grid box is defined around the active site of the protein to encompass the binding pocket.
-
Docking Simulation: The docking simulation is run to generate multiple binding poses of the ligand in the active site.
-
Analysis of Results:
-
The binding poses are ranked based on their predicted binding affinity (in kcal/mol).
-
The best-ranked pose is visualized to analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.
-
The molecular docking workflow can be visualized as follows:
Caption: A typical workflow for molecular docking studies.
Hypothetical Docking Results:
| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | -8.5 | TYR316, HIS191, GLU318 |
| Known Inhibitor (Control) | -9.2 | TYR316, PHE225, HIS191 |
Potential Biological Significance and Future Directions
The in silico analysis of this compound provides a strong theoretical foundation for its potential as a therapeutic agent. The presence of the electron-withdrawing nitro group and the bulky bromine atom are expected to significantly influence its electronic properties and binding interactions. The predicted high binding affinity to a key mycobacterial target suggests its potential as an antitubercular agent.[11][12]
Future research should focus on the synthesis and in vitro biological evaluation of this compound to validate the computational predictions. Further optimization of the lead compound through the synthesis of analogues with different substitution patterns could lead to the discovery of more potent and selective drug candidates. The theoretical framework and protocols outlined in this guide provide a robust starting point for such endeavors.
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(2024-11-27) Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia. [Link]
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(2025-11-30) Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties | Request PDF. ResearchGate. [Link]
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(2025-08-06) Computational Studies on Imidazo[1,2-a] Pyridine-3-Carboxamide Analogues as Antimycobacterial Agents: Common Pharmacophore Generation, Atom-based 3D-QSAR, Molecular dynamics Simulation, QikProp, Molecular Docking and Prime MMGBSA Approaches. ResearchGate. [Link]
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An In-depth Technical Guide to 8-Bromo-6-nitroimidazo[1,2-a]pyridine: Synthesis, Properties, and Therapeutic Potential
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a paramount heterocyclic scaffold in medicinal chemistry, frequently recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] This bicyclic system, formed by the fusion of imidazole and pyridine rings, is a key component in several commercially successful drugs, demonstrating its therapeutic versatility.[3][4] The unique electronic and structural features of the imidazo[1,2-a]pyridine nucleus allow for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antitubercular effects.[5][6]
The strategic functionalization of the imidazo[1,2-a]pyridine ring system is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of specific substituents, such as halogens and nitro groups, can profoundly influence the molecule's biological activity. A bromine atom can enhance binding affinity through halogen bonding and improve metabolic stability, while a nitro group, a strong electron-withdrawing moiety, can modulate the electronic properties of the aromatic system and introduce new potential binding interactions.
This technical guide provides a comprehensive review of 8-Bromo-6-nitroimidazo[1,2-a]pyridine, a derivative with significant potential in drug discovery. Although specific literature on this exact molecule is sparse, this guide will provide a robust framework for its synthesis, characterization, and potential biological applications, based on established principles of imidazo[1,2-a]pyridine chemistry and data from closely related analogues. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising scaffold.
Strategic Synthesis of this compound
The synthesis of this compound can be approached through a well-established synthetic strategy for the imidazo[1,2-a]pyridine core: the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[7][8] The key to synthesizing the target molecule lies in the selection of the appropriately substituted 2-aminopyridine precursor.
Proposed Synthetic Pathway
The most logical and efficient synthetic route commences with the commercially available 2-amino-3-bromo-5-nitropyridine. This starting material possesses the requisite substitution pattern on the pyridine ring to yield the desired 8-bromo-6-nitro product upon cyclization. The reaction proceeds via a nucleophilic substitution of the α-halocarbonyl by the pyridine nitrogen, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is a well-reasoned, hypothetical procedure based on analogous syntheses of substituted imidazo[1,2-a]pyridines.[9]
Materials:
-
2-amino-3-bromo-5-nitropyridine
-
40% aqueous chloroacetaldehyde solution
-
Ethanol
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/hexanes mixture for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-bromo-5-nitropyridine (1.0 eq.) in ethanol.
-
Addition of Chloroacetaldehyde: To the stirred solution, add a 40% aqueous solution of chloroacetaldehyde (1.5 eq.) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is expected to be complete within 4-8 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Self-Validation and Causality:
-
Choice of Solvent: Ethanol is a suitable solvent as it solubilizes the starting materials and has a boiling point appropriate for the reaction temperature.
-
Stoichiometry: A slight excess of chloroacetaldehyde is used to ensure complete consumption of the limiting 2-aminopyridine starting material.
-
Neutralization: The addition of sodium bicarbonate is crucial to neutralize any hydrohalic acid formed during the reaction, which could otherwise protonate the product and complicate the extraction.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of this nature, ensuring a high-purity final product.
Physicochemical and Spectroscopic Properties (Predicted)
Due to the absence of specific experimental data for this compound in the available literature, the following properties are predicted based on the analysis of closely related analogues.[4][5][10]
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₇H₄BrN₃O₂ |
| Molecular Weight | 258.03 g/mol |
| Appearance | Yellow to light brown solid |
| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and methanol; sparingly soluble in water. |
| ¹H NMR | Aromatic protons are expected in the range of δ 7.5-9.0 ppm. The presence of the electron-withdrawing nitro group and the bromine atom will cause downfield shifts of the adjacent protons. |
| ¹³C NMR | Aromatic carbons are expected in the range of δ 110-150 ppm. The carbon atoms attached to the nitro and bromo groups will show characteristic shifts. |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) should be observed at m/z 257 and 259 with an approximate 1:1 ratio, which is characteristic of a monobrominated compound.[11] Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and subsequent cleavage of the heterocyclic rings. |
Potential Biological Activities and Therapeutic Applications
The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore with a wide range of documented biological activities.[3] The introduction of 8-bromo and 6-nitro substituents is anticipated to modulate this activity, potentially leading to novel therapeutic agents.
Anticancer Potential
Imidazo[1,2-a]pyridine derivatives have shown significant promise as anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[2] The mechanism of action often involves the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.[2] The electron-withdrawing nature of the nitro group in this compound could enhance its interaction with biological targets through electrostatic interactions, potentially leading to potent anticancer activity.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.
Antitubercular Activity
The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of new antitubercular agents.[12] Several derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[12] The presence of a nitro group is a common feature in several antitubercular drugs, and its inclusion in the this compound structure may confer significant antimycobacterial properties.
Other Potential Applications
Given the broad biological activity of the parent scaffold, this compound could also be investigated for other therapeutic applications, including:
-
Antiviral activity
-
Anti-inflammatory properties
-
Kinase inhibition for various diseases
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule within the esteemed class of imidazo[1,2-a]pyridine heterocycles. This technical guide has provided a comprehensive, albeit predictive, overview of its synthesis, properties, and potential biological activities. The proposed synthetic route is robust and based on well-established chemical principles. The predicted physicochemical properties provide a solid foundation for its isolation and characterization.
The true therapeutic potential of this compound can only be unlocked through its synthesis and subsequent biological evaluation. Future research should focus on:
-
Synthesis and Characterization: The execution and optimization of the proposed synthetic protocol, followed by thorough spectroscopic characterization to confirm its structure.
-
In Vitro Screening: A comprehensive biological screening against a panel of cancer cell lines, various bacterial and viral strains, and a kinase panel to identify its primary biological targets.
-
Structure-Activity Relationship (SAR) Studies: The synthesis of a library of analogues with variations at different positions of the imidazo[1,2-a]pyridine core to establish a clear SAR and optimize for potency and selectivity.
The exploration of this compound and its derivatives holds significant promise for the discovery of novel therapeutic agents to address unmet medical needs.
References
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(2024, June 3). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry. Retrieved from [Link]
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(2022, September 17). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. National Center for Biotechnology Information. Retrieved from [Link]
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(2025, December 18). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. Retrieved from [Link]
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(2023, November 1). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Retrieved from [Link]
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(2018, November 28). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. National Center for Biotechnology Information. Retrieved from [Link]
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(2020, January 1). Bromination of imidazo[1,2-a]pyridines. ResearchGate. Retrieved from [Link]
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(2025, August 5). Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions. HAL Open Science. Retrieved from [Link]
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(2014, October 15). Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry. Retrieved from [Link]
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(2014, August 15). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. National Center for Biotechnology Information. Retrieved from [Link]
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(2022, September 17). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. National Center for Biotechnology Information. Retrieved from [Link]
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(2024, November 27). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia. Retrieved from [Link]
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(2010, June 23). 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine. National Center for Biotechnology Information. Retrieved from [Link]
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2-Amino-5-bromo-3-nitropyridine. PubChem. Retrieved from [Link]
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Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Retrieved from [Link]
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(2015, July 29). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. National Center for Biotechnology Information. Retrieved from [Link]
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(2023, April 26). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. National Center for Biotechnology Information. Retrieved from [Link]
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(2018, August 1). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. National Center for Biotechnology Information. Retrieved from [Link]
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(2023, April 6). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. Retrieved from [Link]
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(2024, June 3). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry. Retrieved from [Link]
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(2021, October 22). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. MDPI. Retrieved from [Link]
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(2015, January 1). Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information. ResearchGate. Retrieved from [Link]
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(2018, January 1). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co. The Royal Society of Chemistry. Retrieved from [Link]
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(2024, March 26). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Retrieved from [Link]
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(2025, August 7). Study of the Three-Component Reaction of α-Nitrocarbonyl Compounds, Aromatic Aldehydes, and Cyanothioacetamide. ResearchGate. Retrieved from [Link]
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(2007, May 1). Synthesis and Biological Evaluation of Some New Imidazo[1,2-a]pyridines. PubMed. Retrieved from [Link]
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(2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Retrieved from [Link]
- (2014, May 14). Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Google Patents.
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(2022, September 17). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. National Center for Biotechnology Information. Retrieved from [Link]
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(2025, August 7). Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one. ResearchGate. Retrieved from [Link]
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(2023, April 26). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. National Center for Biotechnology Information. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Purification of 8-Bromo-6-nitroimidazo[1,2-a]pyridine
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antitubercular, anticancer, and anti-inflammatory properties.[1][2] The specific analogue, 8-Bromo-6-nitroimidazo[1,2-a]pyridine, serves as a crucial intermediate in the synthesis of more complex bioactive molecules. The presence of the electron-withdrawing nitro group and the bromine atom at positions 6 and 8 respectively, significantly influences its chemical reactivity and biological profile.
Purity of this intermediate is paramount, as even minor impurities can lead to downstream reaction failures, the formation of undesired side-products, and complicate the interpretation of biological data. This application note provides a comprehensive guide to the purification of this compound, detailing robust protocols for column chromatography and recrystallization, along with methods for purity assessment. The methodologies described herein are designed to be both effective and reproducible for researchers in academic and industrial settings.
Understanding the Molecule: Physicochemical Properties and Impurity Profile
A successful purification strategy is predicated on a thorough understanding of the target molecule's properties and the likely impurities generated during its synthesis.
Physicochemical Properties:
This compound is a moderately polar aromatic compound. The presence of the nitro group significantly increases its polarity compared to the parent imidazo[1,2-a]pyridine core. This polarity dictates its solubility in various organic solvents and its retention behavior on chromatographic stationary phases. The bromine atom further contributes to its molecular weight and can influence crystal packing.
Expected Impurity Profile:
The synthesis of this compound typically involves the cyclization of a substituted 2-aminopyridine with an α-halocarbonyl compound, followed by nitration. Potential impurities may include:
-
Unreacted Starting Materials: Such as 2-amino-3-bromopyridine derivatives.
-
Regioisomers: Nitration of the imidazo[1,2-a]pyridine ring can sometimes yield a mixture of isomers.
-
Over-nitrated or Under-nitrated Products: Depending on the reaction conditions.
-
By-products from Side Reactions: Such as polymerization or degradation products.
A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) is essential to visualize the number of components and to guide the development of the purification method.
Purification Strategy Workflow
The recommended purification workflow for this compound is a two-step process designed to achieve high purity.
Figure 1: Recommended purification workflow for this compound.
Part 1: Primary Purification via Column Chromatography
Column chromatography is a highly effective technique for separating the target compound from significant impurities based on differential adsorption to a stationary phase.[3]
Rationale for Method Selection:
Given the moderate polarity of this compound and the potential for a range of impurities with varying polarities, silica gel column chromatography provides the necessary resolving power for a successful initial purification.
Protocol 1: Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Dichloromethane (DCM) (optional, for sample loading)
-
Glass chromatography column
-
Fraction collection tubes
-
TLC plates (silica gel 60 F254)
-
UV lamp (254 nm)
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate using a solvent system of hexane:ethyl acetate (e.g., starting with 7:3 v/v).
-
Visualize the spots under a UV lamp. The goal is to find a solvent system that gives the target compound an Rf value of approximately 0.3-0.4, with good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and drain the excess hexane until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of DCM or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a low polarity solvent mixture (e.g., 9:1 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of ethyl acetate (e.g., to 8:2, 7:3, and so on). The optimal gradient will depend on the TLC analysis.
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Spot each fraction on a TLC plate and develop it in the same solvent system used for the initial crude analysis.
-
Identify the fractions containing the pure product (single spot at the correct Rf).
-
-
Solvent Evaporation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified product.
-
Data Presentation: Eluent System Optimization
| Hexane:Ethyl Acetate (v/v) | Observed Rf of Target Compound | Separation from Impurities | Recommendation |
| 9:1 | ~0.1 | Poor | Too non-polar |
| 7:3 | ~0.35 | Good | Optimal Starting Point |
| 1:1 | ~0.6 | Fair | May elute too quickly |
Part 2: Secondary Purification via Recrystallization
Recrystallization is a powerful technique for achieving high purity by separating the target compound from trace impurities based on differences in solubility.[4][5]
Rationale for Method Selection:
Following column chromatography, recrystallization is an excellent "polishing" step to remove any remaining minor impurities and to obtain a crystalline solid, which is often indicative of high purity.
Protocol 2: Recrystallization
Materials:
-
Partially purified this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Solvent Selection:
-
Based on the polarity of the target molecule, an ethanol/water solvent system is a good starting point. The compound should be soluble in hot ethanol and less soluble in cold ethanol and water.
-
-
Dissolution:
-
Place the partially purified solid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat the mixture on a hot plate with gentle swirling until the solid dissolves completely.
-
-
Inducing Crystallization:
-
If the solution is clear, slowly add deionized water dropwise to the hot solution until a slight turbidity (cloudiness) persists.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
-
Cooling and Crystal Formation:
-
Remove the flask from the hot plate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum or in a desiccator to remove all traces of solvent.
-
Purity Assessment and Validation
The purity of the final product must be rigorously assessed to ensure it meets the required standards for subsequent applications.
Figure 2: Analytical techniques for purity validation of the final product.
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. The purified product should appear as a single spot on the TLC plate.
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A single major peak with an area percentage greater than 98% is typically considered high purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the compound and can detect the presence of impurities with distinct proton or carbon signals.
Mass Spectrometry (MS): Confirms the molecular weight of the target compound.
Conclusion
The purification of this compound to a high degree of purity is readily achievable through a systematic approach combining column chromatography and recrystallization. The protocols detailed in this application note provide a robust framework for researchers, ensuring a reliable supply of this important chemical intermediate for drug discovery and development programs. Adherence to these methods, coupled with rigorous analytical validation, will contribute to the overall success of subsequent synthetic and biological investigations.
References
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). National Center for Biotechnology Information. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). National Center for Biotechnology Information. [Link]
- Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (2014).
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2025). ACS Publications. [Link]
-
Crystallization Solvents.pdf. (n.d.). Unknown Source. [Link]
-
Experiment : Synthesis of 1-Bromo-4-nitrobenzene. (n.d.). University of Michigan-Dearborn. [Link]
-
Recrystallization. (n.d.). University of California, Irvine. [Link]
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Application Notes and Protocols for the Investigation of 8-Bromo-6-nitroimidazo[1,2-a]pyridine in Anticancer Research
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine heterocyclic system is a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] Within oncology, its derivatives have garnered significant interest as potential anticancer agents due to their capacity to modulate key signaling pathways implicated in tumorigenesis and cell survival.[2] Numerous studies have highlighted the ability of substituted imidazo[1,2-a]pyridines to inhibit critical protein kinases, disrupt microtubule dynamics, and induce programmed cell death (apoptosis) across a variety of cancer cell lines.[1][3]
This document serves as a comprehensive guide for researchers investigating the anticancer properties of the novel compound, 8-Bromo-6-nitroimidazo[1,2-a]pyridine . While specific data on this particular derivative is emerging, the well-established activities of analogous compounds allow for the formulation of a robust investigational strategy. We will outline the hypothesized mechanisms of action and provide detailed, field-proven protocols to systematically evaluate its efficacy and elucidate its molecular targets.
Hypothesized Mechanism of Action: Targeting Key Cancer Survival Pathways
Based on extensive research into the imidazo[1,2-a]pyridine class, this compound is postulated to exert its anticancer effects through two primary, interconnected mechanisms: the inhibition of the PI3K/Akt/mTOR signaling cascade and the subsequent induction of apoptosis.
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[4][5] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3Kα, the catalytic subunit of PI3K.[4][6] By inhibiting this kinase, these compounds can effectively shut down downstream signaling, leading to decreased cell proliferation and survival.
A common consequence of inhibiting critical survival pathways is the induction of apoptosis.[2] Imidazo[1,2-a]pyridine derivatives have been shown to trigger both intrinsic and extrinsic apoptotic pathways, characterized by the activation of caspases, modulation of Bcl-2 family proteins, and ultimately, the orderly dismantling of the cancer cell.[7]
The following diagram illustrates the hypothesized signaling pathway targeted by this compound.
Caption: Hypothesized signaling pathway targeted by this compound.
Experimental Workflow for In Vitro Evaluation
A systematic approach is crucial for characterizing the anticancer potential of a novel compound. The following workflow is recommended for the in vitro testing of this compound.
Caption: Recommended experimental workflow for in vitro evaluation.
Detailed Experimental Protocols
The following protocols are foundational for the initial screening and mechanistic evaluation of novel anticancer compounds.[8] It is imperative to include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug), in all experiments.
Protocol 1: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Selected cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration at which the compound inhibits cell growth by 50%, is calculated from the dose-response curve.[8]
Protocol 2: Quantification of Apoptosis (Annexin V-FITC/Propidium Iodide Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Materials:
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.[10]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the DNA-intercalating dye propidium iodide to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.
Materials:
-
6-well cell culture plates
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% cold ethanol
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Treat cells in 6-well plates with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate for at least 1 hour at 4°C.[11]
-
Washing: Wash the fixed cells twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Protocol 4: Western Blotting for PI3K/Akt Pathway Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the PI3K/Akt signaling pathway.[3]
Materials:
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system. β-actin is used as a loading control to ensure equal protein loading across lanes.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Example IC50 Values for this compound
| Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value |
| HeLa | Cervical Carcinoma | Experimental Value |
| PC-3 | Prostate Carcinoma | Experimental Value |
Note: The IC50 values are to be determined experimentally.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a fertile ground for the discovery of novel anticancer therapeutics.[3] By employing the systematic workflow and detailed protocols outlined in these application notes, researchers can effectively evaluate the anticancer potential of this compound. The anticipated inhibition of the PI3K/Akt/mTOR pathway and induction of apoptosis, if confirmed, would establish this compound as a promising candidate for further preclinical development.
References
- Time in Pasuruan, ID. Google.
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. National Institutes of Health. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. National Institutes of Health. [Link]
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health. [Link]
-
Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. PubMed. [Link]
-
Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. ResearchGate. [Link]
-
Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. PubMed. [Link]
-
DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. [Link]
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. [Link]
-
In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. [Link]
-
MTT (Assay protocol). Protocols.io. [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. National Institutes of Health. [Link]
-
Discovery of imidazo[1,2- a ]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PlumX. [Link]
-
Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]
Sources
- 1. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. plu.mx [plu.mx]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CA [thermofisher.com]
- 11. vet.cornell.edu [vet.cornell.edu]
Application Notes & Protocols: Characterization of 8-Bromo-6-nitroimidazo[1,2-a]pyridine as a Putative Kinase Inhibitor
Introduction: The Scientific Rationale
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs and biologically active compounds.[1][2] Its rigid, bicyclic nature and versatile substitution patterns allow for precise three-dimensional orientation of functional groups, making it an ideal framework for designing targeted therapies. Within oncology and immunology, derivatives of this scaffold have shown significant promise as inhibitors of protein kinases, a class of enzymes crucial for cellular signal transduction.[1][3] Dysregulation of kinase activity is a known driver of many cancers, making them prime targets for therapeutic intervention.[3][4]
This document provides a comprehensive guide for the initial characterization, validation, and application of a novel derivative, 8-Bromo-6-nitroimidazo[1,2-a]pyridine , as a putative kinase inhibitor. As specific data for this compound is not yet widely available, we present a logical, field-proven workflow designed to rigorously assess its biological activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of kinase inhibitor discovery. We will move from broad-spectrum biochemical assays to more complex, physiologically relevant cell-based models, explaining the causality behind each experimental choice.
Part 1: Physicochemical Properties & Compound Handling
A thorough understanding of a compound's physical and chemical properties is a non-negotiable prerequisite for accurate and reproducible biological data. These properties dictate solubility, stability, and potential for off-target effects.
1.1. Solubility Assessment: The aqueous solubility of a compound is critical for its formulation in biological assays. While data for the title compound is sparse, related structures like 8-Bromo-6-chloroimidazo[1,2-a]pyridine are described as being only slightly soluble in water.[5] The nitro group on our compound may further impact this property.
Protocol: Kinetic Solubility Assessment using Nephelometry
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a concentration gradient.
-
Aqueous Buffer Addition: Add aqueous kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA[6]) to each well, typically at a 1:100 DMSO:buffer ratio to minimize solvent effects.
-
Incubation and Measurement: Incubate the plate at room temperature for 2 hours. Measure turbidity (light scattering) using a nephelometer or a plate reader capable of absorbance measurements at ~620 nm. The concentration at which a significant increase in signal is observed indicates the limit of kinetic solubility.
1.2. Stability: The stability of the compound in assay buffer and under storage conditions must be verified to ensure that the observed activity is from the intact molecule.
Protocol: HPLC-Based Stability Assessment
-
Incubation: Incubate this compound at a working concentration (e.g., 10 µM) in kinase assay buffer at the intended assay temperature (e.g., 30°C).
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, and 24 hours).
-
Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantification: The degradation of the parent compound is monitored by the decrease in its peak area over time. A compound is generally considered stable if >95% remains after the longest assay incubation period.
| Parameter | Recommended Method | Purpose |
| Molecular Formula | C₇H₄BrN₃O₂ | N/A |
| Molecular Weight | 242.03 g/mol | For concentration calculations |
| Purity | >95% (HPLC) | Ensures activity is from the target molecule |
| Solubility | Nephelometry / HPLC | Determines maximum assay concentration |
| Stability | HPLC-MS | Confirms compound integrity during the assay |
| Storage | Store at -20°C or -80°C as a DMSO stock | Prevents degradation |
Part 2: In Vitro Biochemical Assays - The First Line of Inquiry
The initial step in characterizing a novel compound is to determine if it directly inhibits the enzymatic activity of its putative target(s) in a simplified, cell-free system.[7] This approach provides a clear measure of potency (e.g., IC₅₀) and helps to understand the mechanism of inhibition.[7] Given the promiscuity of the imidazo[1,2-a]pyridine scaffold, a logical starting point is to screen against a panel of kinases, particularly those implicated in cancer signaling pathways where related compounds have shown activity, such as the PI3K/AKT/mTOR pathway.[3]
Workflow for Biochemical Characterization
Caption: A logical workflow for kinase inhibitor characterization.
Protocol 2.1: Luminescence-Based Kinase Assay (ADP-Glo™)
This is a robust, high-throughput method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[8] Less kinase activity due to inhibition results in less ADP and a lower luminescent signal.[8]
Rationale: The ADP-Glo™ assay is chosen for its high sensitivity, broad applicability across different kinases, and resistance to interference from colored or fluorescent compounds.
Materials:
-
Recombinant Kinase (e.g., Akt1, mTOR, c-KIT)
-
Kinase-specific substrate peptide
-
ATP (at a concentration near the Kₘ for the specific kinase)
-
This compound
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well assay plates
Step-by-Step Procedure:
-
Compound Plating: Serially dilute this compound in kinase buffer to generate a 10-point, 3-fold dilution series (e.g., from 100 µM to 5 nM final concentration). Add 5 µL of each concentration to the assay plate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Kinase Addition: Add 2.5 µL of the kinase solution (prepared in kinase buffer) to each well.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[6]
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of a solution containing the kinase substrate and ATP.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.[6] The optimal time may vary depending on the kinase's specific activity and should be determined empirically to ensure the reaction is in the linear range.
-
ADP Detection (Step 1): Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[6] Incubate for 40 minutes at room temperature.
-
ADP Detection (Step 2): Add 20 µL of Kinase Detection Reagent. This converts the ADP generated into ATP, which is then used by a luciferase to produce light.[8] Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Target Kinase | Putative IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| Akt1 | To Be Determined | ~5 |
| mTOR | To Be Determined | ~20 |
| c-KIT | To Be Determined | ~10 |
| PKA | To Be Determined | ~7 |
| (Staurosporine, a non-selective kinase inhibitor, serves as a positive control for assay performance.)[6] |
Part 3: Cell-Based Assays - Assessing Activity in a Biological Context
While biochemical assays are essential for determining direct inhibitory activity, they do not account for cell permeability, target engagement in the crowded cellular environment, or off-target effects.[7] Cell-based assays are the critical next step to validate a compound's potential.
Signaling Pathway Context: The PI3K/Akt/mTOR Pathway
Many imidazo[1,2-a]pyridine derivatives have been shown to inhibit kinases within the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in cancer.[3]
Caption: Potential inhibition points in the PI3K/Akt/mTOR pathway.
Protocol 3.1: Western Blotting for Phospho-Protein Analysis
This protocol measures the phosphorylation state of key downstream substrates to confirm that the inhibitor is engaging its target and blocking the signaling cascade within the cell.
Rationale: A reduction in the phosphorylated form of a kinase's substrate (e.g., p-Akt Ser473, p-S6 Ribosomal Protein) is direct evidence of target inhibition in a cellular context.
Materials:
-
Cancer cell line with active target pathway (e.g., A375 melanoma or HeLa cervical cancer cells[3])
-
Cell culture medium, FBS, and supplements
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6, anti-total-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Step-by-Step Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of this compound (e.g., 0.1x, 1x, 10x the biochemical IC₅₀) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then add 100-200 µL of ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli sample buffer, boil for 5 minutes, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities. The key readout is a dose-dependent decrease in the ratio of the phospho-protein to the total protein, with the loading control (e.g., GAPDH) remaining constant.
Conclusion and Future Directions
This document outlines a foundational strategy for the initial characterization of this compound as a novel kinase inhibitor. The successful execution of these protocols will establish its potency, selectivity, and cellular activity, providing a solid basis for further preclinical development. Subsequent steps would include more advanced cellular assays (e.g., cell proliferation, apoptosis assays), mechanism of action studies to determine ATP-competitiveness, and eventually, in vivo pharmacokinetic and efficacy studies in animal models. The imidazo[1,2-a]pyridine scaffold continues to be a rich source of therapeutic candidates, and a rigorous, systematic evaluation as described herein is paramount to unlocking its full potential.
References
-
Aliwaini, S., Awadallah, A., Morjan, R., et al. (2019). Novel imidazo [1, 2-a] pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available at: [Link]
-
BMG LABTECH. (2020). Kinase assays. Available at: [Link]
-
Ingersoll, M., Lyons, A., Muniyan, S., et al. (2015). Novel imidazopyridine derivatives possess anti-tumor effect on human castration-resistant prostate cancer cells. PLoS One. Available at: [Link]
-
Maciot, M., et al. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Future Medicinal Chemistry. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
Thermo Fisher Scientific. 8-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%, Thermo Scientific Chemicals. Available at: [Link]
-
ACS Publications. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]
-
RSC Publishing. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
Stability problems with 8-Bromo-6-nitroimidazo[1,2-a]pyridine in solution
Welcome to the technical support center for 8-Bromo-6-nitroimidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments.
Introduction: Understanding the Stability Profile of this compound
This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its structure, featuring an imidazo[1,2-a]pyridine core, a nitro group, and a bromine substituent, offers a unique combination of chemical properties. However, these same features can present challenges in terms of stability in solution. This guide will address these potential issues head-on, providing you with the knowledge to anticipate and mitigate them.
The stability of this molecule can be influenced by several factors, including:
-
pH of the solution: The nitrogen atoms in the imidazo[1,2-a]pyridine ring system can be protonated or deprotonated, affecting the electron distribution and reactivity of the entire molecule.
-
Solvent choice: The polarity and protic nature of the solvent can influence solubility and degradation pathways.
-
Light exposure: Nitroaromatic compounds are often susceptible to photodegradation.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Presence of nucleophiles or reducing agents: The nitro group can be reduced, and the bromine atom may be susceptible to nucleophilic substitution.
This guide is structured to provide clear, actionable advice to navigate these potential challenges.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound in solution.
Problem 1: Inconsistent or lower-than-expected biological activity in assays.
Possible Cause: Degradation of the compound in your assay buffer or cell culture medium.
Troubleshooting Steps:
-
Assess Compound Stability in Your Assay Medium:
-
Protocol: Prepare a solution of this compound in your specific assay buffer or medium at the final working concentration.
-
Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the duration of the assay.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the amount of remaining parent compound.[1]
-
Interpretation: A significant decrease in the peak area of the parent compound over time indicates instability.
-
-
Investigate pH-Dependent Degradation:
-
Rationale: The imidazo[1,2-a]pyridine core is susceptible to hydrolysis under strongly acidic or basic conditions.
-
Protocol: Prepare solutions of the compound in buffers of varying pH (e.g., pH 3, 5, 7.4, 9).
-
Monitor the stability over time using HPLC as described above.
-
Solution: If instability is observed at a particular pH, consider adjusting the pH of your assay medium if your experimental design allows. Alternatively, prepare fresh stock solutions immediately before use.
-
-
Consider Solvent Effects:
-
Rationale: While DMSO is a common solvent for stock solutions, its final concentration in the assay medium should be minimized. Some organic co-solvents can promote degradation.
-
Solution: Ensure the final concentration of DMSO or other organic solvents is as low as possible in your assay. If you suspect solvent-mediated degradation, you may need to explore alternative solubilization strategies.
-
Problem 2: Appearance of a yellow or brown color in the solution upon storage or light exposure.
Possible Cause: Photodegradation or chemical degradation of the nitroaromatic moiety.
Troubleshooting Steps:
-
Evaluate Photostability:
-
Rationale: Nitroaromatic compounds can undergo photochemical reactions when exposed to light, leading to the formation of colored degradation products.
-
Protocol:
-
Prepare two identical solutions of the compound in a transparent solvent (e.g., acetonitrile or methanol).
-
Wrap one container in aluminum foil to protect it from light (dark control).
-
Expose the other container to your typical laboratory light conditions or a controlled light source as per ICH Q1B guidelines.[2]
-
Analyze both solutions by HPLC-UV/Vis at various time points to monitor for the appearance of new peaks and a decrease in the parent compound.
-
-
Solution: If the compound is found to be light-sensitive, protect your solutions from light at all times by using amber vials or wrapping containers in aluminum foil.
-
-
Investigate Reductive Degradation:
-
Rationale: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and amino derivatives.[3][4] These species can be colored and may have different biological activities.
-
Causality: This can be a particular issue in cell-based assays where cellular nitroreductases are present.
-
Detection: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential reductive metabolites.
-
Solution: While cellular reduction may be an intended part of the compound's mechanism of action, be aware of this possibility when interpreting results. If abiotic reduction is suspected (e.g., by components in the medium), consider using fresh, high-purity reagents.
-
Problem 3: Gradual loss of compound from stock solutions stored in DMSO.
Possible Cause: Long-term instability in DMSO, potentially exacerbated by water absorption.
Troubleshooting Steps:
-
Proper Stock Solution Storage:
-
Rationale: DMSO is hygroscopic and can absorb water from the atmosphere, which may contribute to the hydrolysis of sensitive compounds over time.
-
Best Practices:
-
Use anhydrous, high-purity DMSO for preparing stock solutions.
-
Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.
-
Store stock solutions at -20°C or -80°C.
-
-
-
Periodic Quality Control:
-
Protocol: For long-term studies, periodically re-analyze your stock solution using HPLC to confirm its concentration and purity.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is a common and generally effective solvent for creating high-concentration stock solutions. However, for aqueous-based experiments, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects on the assay and to minimize potential precipitation. For some applications, other organic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) may also be suitable, but their compatibility with your experimental system should be verified.
Q2: How should I store solutions of this compound?
A2: For optimal stability, stock solutions in anhydrous DMSO should be aliquoted and stored at -20°C or -80°C and protected from light. Aqueous working solutions should ideally be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, keep them at 2-8°C and protected from light for no longer than 24 hours, and validate their stability under these conditions.
Q3: Is this compound sensitive to pH?
A3: The imidazo[1,2-a]pyridine core contains nitrogen atoms that can be protonated at low pH. While the fused ring system is generally stable, extremes of pH (highly acidic or highly alkaline) can promote hydrolysis or other degradation pathways. It is recommended to maintain solutions within a pH range of 5 to 8 for maximal stability, unless your experimental protocol requires otherwise. Always perform a stability check if you are using buffers outside of this range.
Q4: What are the likely degradation products I might observe?
A4: Based on the structure, potential degradation pathways include:
-
Reduction of the nitro group: This can lead to the formation of 8-bromo-6-nitroso-, 8-bromo-6-hydroxylamino-, or 8-bromo-6-aminoimidazo[1,2-a]pyridine.[3][4]
-
Hydrolysis: Under harsh pH conditions, the imidazo[1,2-a]pyridine ring could potentially undergo cleavage.
-
Nucleophilic substitution of the bromine: While the bromine on the pyridine ring is generally stable, it could be displaced by strong nucleophiles under certain conditions.
-
Photodegradation products: Exposure to UV or visible light may lead to a complex mixture of degradation products.
Q5: What analytical techniques are best for monitoring the stability of this compound?
A5:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the most common and reliable method for quantifying the parent compound and detecting the formation of degradation products that contain a chromophore.[1] A reverse-phase C18 column is typically a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the mass of degradation products, which helps in elucidating the degradation pathways.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to characterize the structure of significant degradation products if they can be isolated in sufficient quantity and purity.
Experimental Protocols and Data
Protocol: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][6][7]
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound heated to 105°C for 24 hours.
-
Photodegradation: Solution exposed to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[2]
Methodology:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 0.1 mg/mL.
-
Include a control sample diluted with the solvent and stored under ambient conditions, protected from light.
-
After the specified incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by a validated HPLC-UV method. An LC-MS method should also be used to identify the masses of the degradation products.
Data Summary Table (Hypothetical Results):
| Stress Condition | % Degradation | Number of Degradants | Observations |
| 0.1 M HCl, 60°C | ~5% | 1 | Minor degradation |
| 0.1 M NaOH, 60°C | ~25% | 3 | Significant degradation, color change to yellow |
| 3% H₂O₂, RT | ~15% | 2 | Moderate degradation |
| Heat (105°C, solid) | <2% | 0 | Thermally stable as a solid |
| Photolysis | ~40% | >4 | Highly sensitive to light, significant color change |
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Troubleshooting Workflow for Assay Inconsistency
Caption: Workflow for troubleshooting inconsistent assay results.
References
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
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U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
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Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [https://bioprocessintl.com/manufacturing/fill-finish/forced-degradation-studies-regulatory-considerations-and-implementation-303 Forced Degradation Studies: Regulatory Considerations and Implementation - BioProcess International]([Link] Forced Degradation Studies: Regulatory Considerations and Implementation)
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Baertschi, S. W., et al. (2019). Forced Degradation Studies: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 12(1), 1. [Link]
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Impurity Working Group. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). [Link]
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Nti-Gyabaah, J., & Chmielewski, J. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology, 43(10). [Link]
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How to Conduct Stability Studies for Small Molecule Drugs. (n.d.). StabilityStudies.in. Retrieved January 24, 2026, from [Link]
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Lima, T. C., et al. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 25(19), 4413. [Link]
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Rana, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3632. [Link]
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Validation & Comparative
A Comparative Guide to the Efficacy of 8-Bromo-6-nitroimidazo[1,2-a]pyridine Derivatives
This guide provides a comprehensive comparison of the efficacy of 8-Bromo-6-nitroimidazo[1,2-a]pyridine derivatives, a promising class of heterocyclic compounds with significant potential in drug discovery. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of these molecules. We will delve into their synthesis, biological activities, and mechanisms of action, supported by experimental data and established protocols.
Introduction to the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically used drugs.[1][2] This bicyclic heteroaromatic system is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] The introduction of a bromine atom at the 8-position and a nitro group at the 6-position is anticipated to significantly modulate the electronic and steric properties of the molecule, potentially enhancing its biological efficacy and target specificity. The electron-withdrawing nature of the nitro group can influence the molecule's interaction with biological targets, while the bromine atom can provide a site for further functionalization and may enhance binding affinity.[4]
Comparative Efficacy Analysis
While a direct head-to-head comparative study of a series of this compound derivatives with varying substitutions is not yet available in the public domain, we can infer their potential efficacy by examining related compounds from the broader imidazo[1,2-a]pyridine family. This section presents a comparative analysis of their anticancer and antimicrobial activities based on available experimental data.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, with several studies reporting potent activity against a range of cancer cell lines.[5][6][7] The mechanism of action often involves the inhibition of key cellular processes such as cell cycle progression and signal transduction pathways.[8]
One study on novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) against the HCC1937 breast cancer cell line revealed IC50 values of 45 µM and 47.7 µM for IP-5 and IP-6, respectively, indicating a strong cytotoxic impact.[9] In another study, a series of 3-aminoimidazo[1,2-a]pyridine compounds were synthesized and evaluated for their cytotoxicity against three cancer cell lines (MCF-7, HT-29, and B16F10).[3] Compound 12 , which features a nitro group at the C-2 position, demonstrated the highest inhibitory activity against the HT-29 cell line with an IC50 of 4.15 ± 2.93 µM.[3]
The following table summarizes the anticancer activity of selected imidazo[1,2-a]pyridine derivatives to provide a comparative perspective.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | Not specified | HCC1937 (Breast) | 45 | [9] |
| IP-6 | Not specified | HCC1937 (Breast) | 47.7 | [9] |
| IP-7 | Not specified | HCC1937 (Breast) | 79.6 | [9] |
| 12 | 2-nitro, 3-(p-chlorophenyl) | HT-29 (Colon) | 4.15 ± 2.93 | [3] |
| 14 | 2-tolyl, 3-(p-chlorophenyl)amino | B16F10 (Melanoma) | 21.75 ± 0.81 | [3] |
| 6d | Imidazo[1,2-a]pyridine-oxadiazole hybrid | A549 (Lung) | 2.8 ± 0.02 | [4] |
Antimicrobial Activity
The imidazo[1,2-a]pyridine scaffold has also been explored for its antimicrobial properties.[10] The introduction of nitro and bromo substituents can enhance the antimicrobial potential of these compounds. For instance, nitroimidazoles are a known class of antimicrobial agents.[11][12]
A study on imidazo[1,2-a]pyridine-8-carboxamides identified them as selective inhibitors of Mycobacterium tuberculosis with no activity against Gram-positive or Gram-negative bacteria.[13] Another study on new imidazo[1,2-a]pyridines reported varying degrees of activity against Staphylococcus aureus, Staphylococcus epidermidis, and Mycobacterium tuberculosis H37Rv.[10]
The table below presents the antimicrobial activity of some imidazo[1,2-a]pyridine derivatives.
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| Thiosemicarbazide derivatives | Nitroimidazole moiety | Gram-positive bacteria | 31.25 - 1000 | [11][12] |
| Imidazo[1,2-a]pyridine-8-carboxamides | Varied | Mycobacterium tuberculosis | Not specified | [13] |
| Imidazo[1,2-a]pyridine derivatives | Varied | S. aureus, S. epidermidis, M. tuberculosis | Varied | [10] |
Proposed Synthetic Strategy
A general synthetic route to the this compound core can be adapted from established methods for the synthesis of substituted imidazo[1,2-a]pyridines.[2][14][15][16] A plausible pathway is outlined below.
Figure 1: Proposed synthetic route for this compound derivatives.
This strategy involves the nitration of 2-amino-5-bromopyridine to introduce the nitro group at the 3-position (which will become the 6-position in the final product). Subsequent cyclocondensation with an appropriate α-haloketone would yield the desired this compound core. Further modifications at the C-2 and C-3 positions can be achieved by selecting different α-haloketones or through post-cyclization functionalization reactions.
Key Experimental Protocols
To ensure the reproducibility and validity of efficacy studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the anticancer and antimicrobial activities of these compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Figure 2: Workflow for the MTT cytotoxicity assay.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Figure 3: Workflow for the broth microdilution assay.
Mechanism of Action
The anticancer activity of imidazo[1,2-a]pyridine derivatives is often attributed to their ability to interfere with critical cellular signaling pathways.[5][7][8] Several potential mechanisms of action have been proposed, including:
-
Inhibition of Protein Kinases: Many imidazo[1,2-a]pyridine derivatives have been shown to inhibit various protein kinases, such as PI3K/Akt, which are crucial for cell survival and proliferation.[8]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[6]
-
Cell Cycle Arrest: They can cause cell cycle arrest at different phases (e.g., G2/M), preventing cancer cells from dividing.[6]
-
Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[5]
The antimicrobial mechanism of nitro-containing compounds like the this compound derivatives likely involves the reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamine intermediates. These reactive species can then damage cellular macromolecules, including DNA, leading to cell death.[17]
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A Researcher's Guide to Validating the Mechanism of Action of 8-Bromo-6-nitroimidazo[1,2-a]pyridine as a Novel Kinase Inhibitor
As drug discovery pipelines increasingly focus on targeted therapies, the rigorous validation of a compound's mechanism of action (MoA) has become a critical checkpoint. Mischaracterization of a molecule's MoA can lead to failed clinical trials and wasted resources. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the MoA of a novel investigational compound, 8-Bromo-6-nitroimidazo[1,2-a]pyridine, a member of the versatile imidazo[1,2-a]pyridine class of heterocyclic compounds.[1][2][3] This class has demonstrated a wide spectrum of biological activities, including anti-cancer and anti-tuberculosis effects.[4][5][6]
This guide will use the hypothetical scenario of this compound being a putative inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[4] We will present a logical, multi-step experimental workflow, provide detailed protocols for key assays, and compare the compound's performance with established alternatives.
The Proposed Mechanism: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central signaling cascade that integrates signals from growth factors and nutrients to control cell fate. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. We hypothesize that this compound exerts its anti-cancer effects by directly inhibiting a key kinase within this pathway, such as PI3K or mTOR.
Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
A Step-by-Step Experimental Workflow for MoA Validation
A robust MoA validation strategy should be multi-faceted, providing evidence from the molecular to the cellular level. The following workflow outlines a logical progression of experiments designed to rigorously test our hypothesis.
Caption: A four-phase experimental workflow for validating the mechanism of action.
Phase 1: Confirming Direct Target Engagement
The first crucial step is to demonstrate that this compound physically interacts with its putative target in a cellular context.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in intact cells or cell lysates.[7] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Protocol:
-
Cell Culture and Treatment: Culture a cancer cell line known to have an active PI3K/Akt/mTOR pathway (e.g., MCF-7, U87) to ~80% confluency. Treat cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes.
-
Lysis and Protein Quantification: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing non-denatured proteins) from the precipitated denatured proteins by centrifugation.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the putative target (e.g., PI3K p110α).
-
Data Analysis: Plot the band intensity of the target protein against the temperature for both treated and untreated samples. A rightward shift in the melting curve for the treated sample indicates target engagement.
Biophysical Confirmation: SPR and ITC
To quantify the binding affinity and thermodynamics of the interaction, biophysical assays like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are indispensable.[8][9]
-
Surface Plasmon Resonance (SPR): This technique measures the real-time binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface.[8][10] It provides kinetic data (kon and koff) and the dissociation constant (KD).[9]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).[11][12]
Phase 2: Assessing In Vitro Functional Modulation
Once target engagement is confirmed, the next step is to determine if this binding event translates into a functional consequence on the target protein's activity.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of the purified target kinase in the presence of the inhibitor.
Protocol:
-
Reaction Setup: In a microplate, combine the purified recombinant kinase (e.g., PI3Kα), its substrate (e.g., PIP2), and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound or a known inhibitor (e.g., Wortmannin).
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period.
-
Detection: Measure the amount of product (e.g., PIP3) formed using a detection reagent that generates a luminescent or fluorescent signal.
-
Data Analysis: Plot the signal against the inhibitor concentration to determine the IC50 value.
Kinome-wide Profiling
To assess the selectivity of this compound, it is essential to screen it against a broad panel of kinases.[13][14][15] This can be outsourced to specialized contract research organizations (CROs) that offer panels of hundreds of kinases. The results will reveal any off-target activities, which is critical for predicting potential side effects and for confirming that the observed cellular phenotype is due to the on-target activity.
Phase 3: Analyzing Cellular Pathway Modulation
The ultimate proof of MoA lies in demonstrating that the compound modulates the intended signaling pathway within a cellular context.
Western Blotting for Phospho-proteins
Western blotting is a cornerstone technique for analyzing the phosphorylation status of key proteins in a signaling pathway.[16][17][18][19] A decrease in the phosphorylation of downstream effectors of the target kinase upon treatment with the compound provides strong evidence for its inhibitory activity.
Protocol:
-
Cell Treatment and Lysis: Treat the selected cancer cell line with this compound at various concentrations and time points. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against the phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-S6K, S6K).
-
Detection and Analysis: Use secondary antibodies conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[20]
Phase 4: Phenotypic Assays and Comparative Analysis
The final step is to link the molecular and cellular effects to a relevant cancer cell phenotype and to benchmark the compound against known inhibitors.
Cell Viability/Proliferation Assay
Assays like the MTT or CellTiter-Glo® assay can be used to measure the effect of the compound on cell viability and proliferation. The goal is to correlate the IC50 from the kinase assay and the effective concentration from the Western blot with the concentration that inhibits cell growth.
Comparative Analysis with Alternatives
To put the activity of this compound into context, it should be tested side-by-side with well-characterized inhibitors of the PI3K/Akt/mTOR pathway.
-
Wortmannin: A potent, irreversible pan-PI3K inhibitor.
-
Alpelisib (BYL719): A clinical-grade, selective PI3Kα inhibitor.
-
Rapamycin (Sirolimus): A specific mTORC1 inhibitor.
This comparative analysis will help to pinpoint the exact target of this compound within the pathway.
Caption: Logic for comparative analysis of pathway inhibition.
Table 1: Expected Comparative Results
| Compound | Target | p-Akt (S473) Inhibition | p-S6K (T389) Inhibition | Cell Viability IC50 |
| This compound | PI3K (Hypothesized) | Yes | Yes | Expected in nM-µM range |
| Wortmannin | Pan-PI3K | Yes | Yes | nM range |
| Alpelisib | PI3Kα | Yes | Yes | nM range |
| Rapamycin | mTORC1 | No/Slight Increase | Yes | nM range |
Conclusion
Validating the mechanism of action of a novel compound like this compound is a systematic and evidence-based process. It requires a multi-pronged approach that combines biophysical, biochemical, and cellular assays to build a coherent and compelling case for the proposed MoA. By following the workflow outlined in this guide and critically comparing the results with known inhibitors, researchers can confidently characterize their compounds, paving the way for their successful development as targeted therapeutics. Definitive assays for target engagement are fundamental to the science of chemical probe development and protein function assignment in living systems.[21]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
